2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one
Overview
Description
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound with a unique structure that includes a thiazolo[4,5-b]pyridine core
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiazole derivatives, which are known to have a wide range of medicinal and biological properties . Thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For example, some thiazole derivatives can inhibit the function of their targets, while others can enhance the function .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and malaria .
Pharmacokinetics
The compound was synthesized from ethanol, suggesting that it may be soluble in polar solvents .
Result of Action
Some thiazole derivatives have been shown to have antitumor activity against a breast cancer cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the thiazolo[4,5-b]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-amino-5-chloro-2’-fluorobenzophenone
- 4-fluorobenzylamine
- 2-amino-5-chlorophenol
Uniqueness
What sets 2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one apart is its unique thiazolo[4,5-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3OS/c13-5-1-2-8(14)6(3-5)7-4-9(18)16-11-10(7)19-12(15)17-11/h1-3,7H,4H2,(H2,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMRRSNNRXENJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C=CC(=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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